

physical and chemical properties of 4,4-Difluorocyclohexylamine hydrochloride

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Compound of Interest

Compound Name: 4,4-Difluorocyclohexylamine
hydrochloride

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Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluorocyclohexylamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its structural features, particularly the gem-difluoro substitution on the cyclohexane ring, can significantly influence its physicochemical properties such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,4-difluorocyclohexylamine hydrochloride**, detailed experimental protocols for its characterization, and insights into its biological activity.

Physicochemical Properties

The physicochemical properties of **4,4-Difluorocyclohexylamine hydrochloride** are crucial for its handling, formulation, and biological activity. A summary of the available data is presented below.

Physical Properties

A compilation of the physical properties of **4,4-Difluorocyclohexylamine hydrochloride** is provided in Table 1. It is important to note the discrepancy in the reported melting points from various commercial suppliers, which underscores the necessity of experimental verification.

Table 1: Physical Properties of **4,4-Difluorocyclohexylamine Hydrochloride**

| Property | Value | Source(s) |
|-------------------|---|---|
| Appearance | White to off-white crystalline solid | [1] [2] |
| Molecular Formula | C ₆ H ₁₂ ClF ₂ N | [3] [4] |
| Molecular Weight | 171.62 g/mol | [3] |
| Melting Point | 120-125 °C | [2] |
| 295 °C | [3] [4] [5] | |
| Solubility | Soluble in water and other polar solvents. | [1] [2] |

Chemical Properties

The chemical properties, including identifiers and predicted acidity, are summarized in Table 2.

Table 2: Chemical Properties and Identifiers of **4,4-Difluorocyclohexylamine Hydrochloride**

| Property | Value | Source(s) |
|----------------------------|--|-----------|
| IUPAC Name | 4,4-difluorocyclohexan-1-amine hydrochloride | |
| CAS Number | 675112-70-6 | [3] |
| Predicted pKa (free amine) | 9.86 ± 0.70 | N/A |
| InChI Key | QYJPFTAKVBDDPD-UHFFFAOYSA-N | |
| SMILES | C1CC(F)(F)CCC1N.Cl | |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **4,4-Difluorocyclohexylamine hydrochloride**.

Synthesis

The synthesis of **4,4-Difluorocyclohexylamine hydrochloride** can be achieved through a multi-step process starting from ethyl 4-oxocyclohexanecarboxylate.[6] The key steps involve fluorination, hydrolysis, rearrangement, and finally, deprotection and salt formation.

3.1.1. Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate

- Objective: To introduce the gem-difluoro group at the 4-position of the cyclohexane ring.
- Reagents: Ethyl 4-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST).
- Procedure: In a suitable reaction vessel, dissolve ethyl 4-oxocyclohexanecarboxylate in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add DAST to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fluorinated intermediate.[6]

3.1.2. Step 2: Hydrolysis of the Ester

- Objective: To convert the ethyl ester to a carboxylic acid.
- Reagents: The fluorinated intermediate from Step 1, a base (e.g., sodium hydroxide), and a solvent (e.g., a mixture of water and ethanol).
- Procedure: Dissolve the fluorinated ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction until the starting material is consumed. Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the hydrolyzed intermediate.[\[6\]](#)

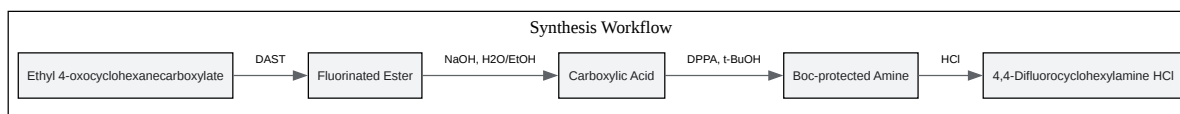
3.1.3. Step 3: Curtius Rearrangement

- Objective: To convert the carboxylic acid to a protected amine.
- Reagents: The carboxylic acid from Step 2, an azide reagent (e.g., diphenylphosphoryl azide, DPPA), a tertiary amine (e.g., triethylamine), and a trapping agent (e.g., tert-butanol).
- Procedure: In an anhydrous solvent (e.g., toluene), suspend the carboxylic acid. Add triethylamine and DPPA. Heat the mixture to facilitate the formation of the acyl azide. Add tert-butanol to the reaction mixture and continue heating to promote the Curtius rearrangement and formation of the Boc-protected amine. After completion, cool the reaction, wash with aqueous solutions to remove impurities, dry the organic layer, and concentrate to obtain the protected amine intermediate.[\[6\]](#)

3.1.4. Step 4: Deprotection and Hydrochloride Salt Formation

- Objective: To remove the Boc protecting group and form the hydrochloride salt.
- Reagents: The Boc-protected amine from Step 3, a strong acid (e.g., hydrochloric acid in a suitable solvent like dioxane or isopropanol).
- Procedure: Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or isopropanol). Add a solution of hydrochloric acid. Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a

non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield **4,4-Difluorocyclohexylamine hydrochloride**.^[6]



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A simplified workflow for the synthesis of **4,4-Difluorocyclohexylamine hydrochloride**.

Melting Point Determination

Given the conflicting data, experimental determination of the melting point is crucial. The capillary method is a standard and reliable technique.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital instrument), capillary tubes.
- Procedure:
 - Finely powder a small sample of dry **4,4-Difluorocyclohexylamine hydrochloride**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

- Perform the measurement in triplicate to ensure accuracy.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility.

- Materials: **4,4-Difluorocyclohexylamine hydrochloride**, purified water (or other relevant solvents), temperature-controlled shaker, centrifuge, analytical balance, validated analytical method (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
 - Place the vial in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
 - After equilibration, visually confirm the presence of undissolved solid.
 - Centrifuge the sample to pellet the excess solid.
 - Carefully withdraw a known volume of the supernatant.
 - Filter the supernatant through a suitable filter (e.g., 0.22 µm) that does not bind the compound.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
 - The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of an amine hydrochloride.

- Apparatus: pH meter with a calibrated electrode, burette, stirrer.

- Reagents: **4,4-Difluorocyclohexylamine hydrochloride**, standardized solution of a strong base (e.g., 0.1 M NaOH), purified water.
- Procedure:
 - Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water.
 - Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
 - Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
 - Plot the pH versus the volume of NaOH added.
 - The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods.

- Stress Conditions:
 - Acidic Hydrolysis: 0.1 M HCl at 60 °C.
 - Basic Hydrolysis: 0.1 M NaOH at 60 °C.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Solid compound at 80 °C.
 - Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines.
- Procedure:
 - Prepare solutions of the compound under the specified stress conditions.

- At various time points, withdraw samples and neutralize them if necessary.
- Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Biological Activity: Inhibition of 11- β -Hydroxysteroid Dehydrogenase 1 (11- β -HSD1)

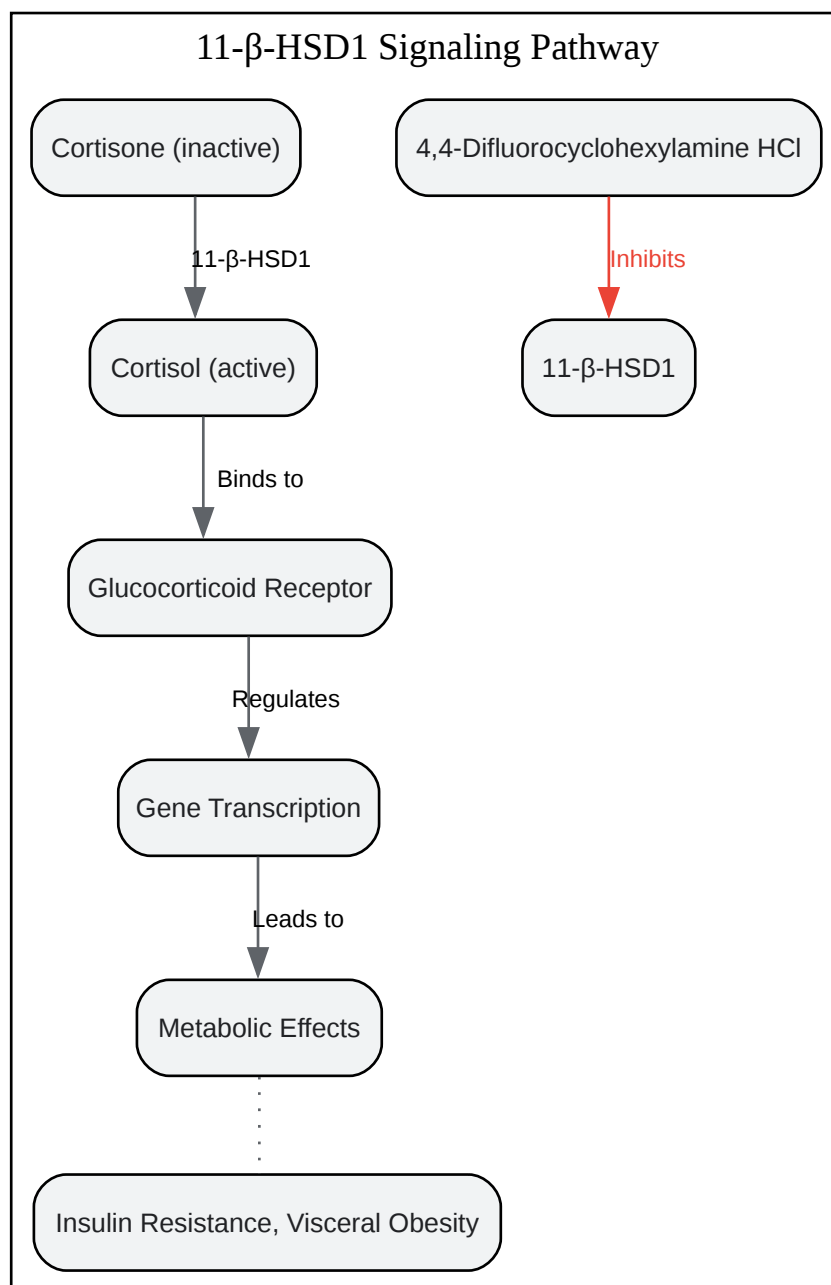
4,4-Difluorocyclohexylamine hydrochloride is reported to be an inhibitor of 11- β -hydroxysteroid dehydrogenase type 1 (11- β -HSD1).[5][7] This enzyme is a key regulator of local glucocorticoid concentrations.

Mechanism of Action of 11- β -HSD1

11- β -HSD1 is primarily a reductase that converts inactive cortisone to the active glucocorticoid, cortisol, in target tissues such as the liver, adipose tissue, and the brain.[8][9][10] This localized activation of cortisol can amplify glucocorticoid receptor signaling, leading to various physiological and pathophysiological effects.

Role in Metabolic Syndrome

Elevated cortisol levels are associated with features of the metabolic syndrome, including visceral obesity, insulin resistance, and hypertension.[8][11] By increasing intracellular cortisol concentrations in key metabolic tissues, 11- β -HSD1 is implicated in the pathogenesis of this condition.[9] Therefore, inhibitors of 11- β -HSD1, such as derivatives of 4,4-Difluorocyclohexylamine, are being investigated as potential therapeutic agents for metabolic disorders.[10]



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